molecular formula C15H12FNO5 B6394015 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid CAS No. 1262005-23-1

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid

Cat. No.: B6394015
CAS No.: 1262005-23-1
M. Wt: 305.26 g/mol
InChI Key: NSVJXCHTBRTHHT-UHFFFAOYSA-N
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Description

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a hydroxyl group attached to a nicotinic acid core

Properties

IUPAC Name

5-(4-ethoxycarbonyl-3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO5/c1-2-22-15(21)10-4-3-8(6-12(10)16)9-5-11(14(19)20)13(18)17-7-9/h3-7H,2H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVJXCHTBRTHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688312
Record name 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-23-1
Record name 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid.

    Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 2-bromo-5-hydroxynicotinic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol or aldehyde.

    Substitution: Formation of substituted derivatives with various functional groups.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The ethoxycarbonyl group may also play a role in improving the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

  • 5-[4-(Methoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid
  • 5-[4-(Ethoxycarbonyl)-3-chlorophenyl]-2-hydroxynicotinic acid
  • 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxynicotinic acid

Uniqueness: The unique combination of the ethoxycarbonyl group, fluorine atom, and hydroxyl group in 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid imparts distinct chemical and physical properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

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